Ritonavir (3R)-hydroxy epimer Ritonavir (3R)-hydroxy epimer
Brand Name: Vulcanchem
CAS No.: 1414933-81-5
VCID: VC2872112
InChI: InChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t28-,31-,32+,33-/m0/s1
SMILES: CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O
Molecular Formula: C37H48N6O5S2
Molecular Weight: 720.9 g/mol

Ritonavir (3R)-hydroxy epimer

CAS No.: 1414933-81-5

Cat. No.: VC2872112

Molecular Formula: C37H48N6O5S2

Molecular Weight: 720.9 g/mol

* For research use only. Not for human or veterinary use.

Ritonavir (3R)-hydroxy epimer - 1414933-81-5

Specification

CAS No. 1414933-81-5
Molecular Formula C37H48N6O5S2
Molecular Weight 720.9 g/mol
IUPAC Name 1,3-thiazol-5-ylmethyl N-[(2S,3R,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate
Standard InChI InChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t28-,31-,32+,33-/m0/s1
Standard InChI Key NCDNCNXCDXHOMX-RACJEYCXSA-N
Isomeric SMILES CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O
SMILES CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O
Canonical SMILES CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O

Introduction

Chemical Structure and Properties

Ritonavir (3R)-hydroxy epimer is characterized as a diastereomer of Ritonavir with modified stereochemistry. The compound maintains the complex molecular architecture of Ritonavir but differs specifically at the hydroxyl-bearing carbon atom.

Molecular Identification

The compound is identified through several systematic and common names, providing clear reference points for analytical and research purposes.

Table 1: Compound Identifiers

Identifier TypeValue
PubChem CID72942039
UNII4OP127JDQD
CAS Number1414933-81-5
Alternative NamesRitonavir 3-epimer, Ritonavir Impurity-O

Physical and Chemical Properties

The physical and chemical properties of Ritonavir (3R)-hydroxy epimer are essential for its characterization and analytical detection in pharmaceutical formulations.

Table 2: Physical and Chemical Properties

PropertyValue
Molecular FormulaC37H48N6O5S2
Molecular Weight720.944 g/mol
StereochemistryABSOLUTE
Defined Stereocenters4 / 4
E/Z Centers0
Charge0
Optical ActivityUNSPECIFIED

Structural Representation

The chemical structure of Ritonavir (3R)-hydroxy epimer can be represented through various notations. The SMILES and InChI representations provide machine-readable structural information that precisely defines the molecular configuration.

Table 3: Structural Notations

Notation TypeRepresentation
SMILESCC(C)C@HC(=O)NC@HCC4=CC=CC=C4
InChIKeyNCDNCNXCDXHOMX-RACJEYCXSA-N
Systematic Name1,3-thiazol-5-ylmethyl N-[(2S,3R,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate

Description and Pharmacological Context

Ritonavir (3R)-hydroxy epimer is classified as an impurity of Ritonavir, a selective HIV protease inhibitor . The epimeric nature of this compound is particularly significant in pharmaceutical development and quality control.

Relationship to Ritonavir

As an epimer, this compound shares identical molecular composition with Ritonavir but differs in the three-dimensional arrangement at the hydroxyl-bearing carbon. This structural variation, while subtle, can significantly impact biological activity, toxicity profiles, and pharmaceutical properties.

Formation Mechanisms

The formation of Ritonavir (3R)-hydroxy epimer typically occurs during Ritonavir synthesis or as a degradation product during storage or formulation. The epimer represents a stereochemical inversion at a specific stereocenter, which can result from various chemical processes including acid-base catalyzed reactions, oxidation-reduction sequences, or enzymatic transformations.

Analytical Methods for Detection and Quantification

The detection and quantification of Ritonavir (3R)-hydroxy epimer in pharmaceutical formulations require sophisticated analytical techniques. Current methodologies focus on chromatographic separation with appropriate detection systems.

UPLC Method Development

Ultra Performance Liquid Chromatography (UPLC) has emerged as a preferred technique for impurity profiling of Ritonavir-containing formulations. A validated UPLC method has been developed for the quantitative estimation of degradation impurities, including Ritonavir (3R)-hydroxy epimer .

Table 4: UPLC Method Parameters for Ritonavir Impurity Analysis

ParameterSpecification
ColumnZorbax Bonus C18 (150x2.1 mm, 1.8 μm)
Mobile Phase ABuffer (55): Methanol (45)
Mobile Phase BAcetonitrile (30): Methanol (70)
Flow Rate0.22 mL/min
Detection Wavelength240 nm
Run Time50 min with gradient program
Retention Time (Ritonavir)Approximately 30.0 min
Limit of Quantitation0.05% (equivalent to reporting threshold level)

Method Validation Parameters

The analytical method for detecting Ritonavir (3R)-hydroxy epimer has been validated according to ICH quality guideline Q2 (R1), ensuring reliability for impurity profiling purposes .

Table 5: Validation Parameters for Ritonavir Impurity-O (3R-Epimer)

ParameterResults
Linearity RangeLOQ to 150% of specification level (0.25-2.25 μg/mL)
Recovery at LOQ97.4% with RSD 6.2%
Peak PurityPass (Purity angle < Purity threshold)
SpecificityConfirmed through resolution from other components

Significance in Pharmaceutical Quality Control

The presence of Ritonavir (3R)-hydroxy epimer in pharmaceutical formulations is a critical quality attribute that requires careful monitoring and control.

Regulatory Considerations

Pharmacopoeial standards and regulatory guidelines specify acceptable limits for pharmaceutical impurities based on their potential impact on safety and efficacy. As an epimer of the active pharmaceutical ingredient, Ritonavir (3R)-hydroxy epimer is subject to strict control limits.

Impact on Stability Studies

The formation of Ritonavir (3R)-hydroxy epimer during stability studies provides valuable information about the degradation pathways and shelf-life of Ritonavir formulations. Monitoring this impurity is particularly important in fixed-dose combination products where drug-drug interactions may influence degradation profiles .

Application in Fixed-Dose Combination Products

Fixed-dose combination products containing Ritonavir require comprehensive impurity profiling methodologies that can detect and quantify Ritonavir (3R)-hydroxy epimer alongside other potential impurities.

Darunavir-Ritonavir Combination Analysis

Recent research has developed a stability-indicating UPLC method for the impurity profiling of Darunavir Ethanolate and Ritonavir in fixed-dose combination products . This method successfully separates and quantifies various impurities, including Ritonavir Impurity-O (3R-Epimer).

Method Advantages

The developed UPLC method offers several advantages for pharmaceutical analysis:

  • Short run time (50 minutes) despite comprehensive impurity profiling

  • Low solvent consumption (0.22 mL/min flow rate)

  • Mass spectrometry compatibility due to the use of volatile mobile phase components

  • Ability to identify and quantify multiple degradation impurities in a single analysis

Future Research Directions

The study of Ritonavir (3R)-hydroxy epimer continues to evolve as analytical technologies advance and pharmaceutical formulations become more complex.

Advanced Analytical Techniques

Emerging technologies such as two-dimensional chromatography, ion mobility spectrometry, and advanced mass spectrometry techniques offer opportunities for enhanced detection and characterization of Ritonavir (3R)-hydroxy epimer and related compounds.

Structure-Activity Relationship Studies

Further investigation of the biological activity and potential toxicity of Ritonavir (3R)-hydroxy epimer compared to Ritonavir would provide valuable insights for pharmaceutical development and safety assessment.

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